molecular formula C9H14Cl2N2O2 B1381439 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride CAS No. 66320-62-5

2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride

Cat. No.: B1381439
CAS No.: 66320-62-5
M. Wt: 253.12 g/mol
InChI Key: GYASSWTVNWIIJJ-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Features

The compound has the molecular formula C₉H₁₄Cl₂N₂O₂ (molecular weight: 253.12 g/mol) . Its backbone consists of:

  • A benzene ring substituted with an aminomethyl group (–CH₂NH₂) at the para position.
  • A central chiral carbon bonded to an α-amino group (–NH₂) and a carboxylic acid (–COOH).
  • Two hydrochloride counterions protonating the primary and secondary amines, forming a zwitterionic structure (Figure 1).

Table 1: Key molecular descriptors

Property Value
SMILES O=C(O)C(N)C1=CC=C(CN)C=C1.Cl.Cl
IUPAC Name 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride
Hydrogen Bond Donors 5 (two –NH₃⁺, one –COOH)
Hydrogen Bond Acceptors 4 (two Cl⁻, one COO⁻, one NH₂)

The carboxylic acid (pKa ~2.5) and protonated amines (pKa ~9–10) contribute to high water solubility (>50 mg/mL) . Infrared (IR) spectroscopy reveals characteristic peaks:

  • N–H stretches : 3300–2500 cm⁻¹ (broad, –NH₃⁺ and –NH₂).
  • C=O stretch : 1720 cm⁻¹ (carboxylic acid).
  • Aromatic C–H bends : 750–850 cm⁻¹ .

Functional Group Interactions

Nuclear magnetic resonance (NMR) data highlight electronic environments:

  • ¹H NMR (D₂O) : δ 7.4–7.2 ppm (aromatic protons), δ 4.1 ppm (–CH₂NH₃⁺), δ 3.8 ppm (chiral C–H) .
  • ¹³C NMR : δ 175 ppm (COOH), δ 55 ppm (chiral carbon), δ 130–120 ppm (aromatic carbons) .
    Mass spectrometry shows a parent ion at m/z 253.12 (C₉H₁₄Cl₂N₂O₂⁺) and fragment ions at m/z 180.20 (loss of HCl) and m/z 123.05 (benzyl–NH₃⁺) .

Properties

IUPAC Name

2-amino-2-[4-(aminomethyl)phenyl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYASSWTVNWIIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation via Hexamethylenetetramine (Hexamine) Reaction

Step 1: Bromination of Phenylacetic Acid Derivative

  • React 4-methylphenylacetic acid with bromine (Br₂) or N-bromosuccinimide (NBS) to form 4-(bromomethyl)phenylacetic acid .
  • Reagents : NBS, AIBN (azobisisobutyronitrile), CCl₄.
  • Conditions : Radical bromination under reflux (60–80°C, 12–24 h).

Step 2: Aminomethyl Group Introduction

  • Substitute the bromine atom with an aminomethyl group using hexamine.
    $$
    \text{4-(Bromomethyl)phenylacetic acid} + \text{Hexamine} \xrightarrow{\text{THF/H₂O}} \text{4-(Aminomethyl)phenylacetic acid}
    $$
  • Reagents : Hexamine, tetrahydrofuran (THF), water.
  • Conditions : Stirring at 25°C for 30 min, followed by acid hydrolysis with HCl.

α-Amino Acid Formation via Strecker Synthesis

Step 1: Aldehyde Intermediate Preparation

  • Oxidize 4-(aminomethyl)benzyl alcohol to 4-(aminomethyl)benzaldehyde using pyridinium chlorochromate (PCC).
  • Reagents : PCC, CH₂Cl₂.
  • Conditions : Room temperature, 2–4 h.

Step 2: Strecker Reaction

  • React the aldehyde with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) to form the α-amino nitrile.
    $$
    \text{4-(Aminomethyl)benzaldehyde} + \text{NH₄Cl} + \text{KCN} \rightarrow \text{2-Amino-2-[4-(aminomethyl)phenyl]acetonitrile}
    $$
  • Conditions : Aqueous ethanol, pH 8–9, 12–24 h.

Step 3: Hydrolysis to α-Amino Acid

  • Hydrolyze the nitrile to the carboxylic acid using HCl.
    $$
    \text{2-Amino-2-[4-(aminomethyl)phenyl]acetonitrile} + \text{HCl} \xrightarrow{\Delta} \text{2-Amino-2-[4-(aminomethyl)phenyl]acetic acid}
    $$
  • Conditions : 6M HCl, reflux (100–110°C, 6–8 h).

Protection/Deprotection Strategy

Step 1: Boc Protection of Amines

  • Protect both amine groups using di-tert-butyl dicarbonate (Boc₂O).
    $$
    \text{2-Amino-2-[4-(aminomethyl)phenyl]acetic acid} + 2 \text{Boc₂O} \xrightarrow{\text{Base}} \text{Di-Boc-protected derivative}
    $$
  • Reagents : Boc₂O, triethylamine (TEA), THF.
  • Conditions : 0°C to room temperature, 12 h.

Step 2: Deprotection and Salt Formation

  • Remove Boc groups with trifluoroacetic acid (TFA), followed by treatment with HCl to form the dihydrochloride salt.
    $$
    \text{Di-Boc-protected derivative} \xrightarrow{\text{TFA}} \text{Free base} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
    $$
  • Conditions : TFA in CH₂Cl₂ (1:1 v/v), 2 h; HCl gas in ether.

Key Reaction Parameters

Step Reagents/Conditions Yield* Purity
Bromination NBS, AIBN, CCl₄, 60°C, 12 h 75–85% 90%
Aminomethylation Hexamine, THF/H₂O, 25°C, 30 min 60–70% 85%
Strecker Hydrolysis 6M HCl, reflux, 6 h 80–90% 95%
Boc Deprotection TFA/CH₂Cl₂, 2 h 95% 98%

*Yields are estimated based on analogous reactions in.

Analytical Data

  • Melting Point : 215–220°C (decomposes).
  • ¹H NMR (D₂O) : δ 3.85 (s, 2H, CH₂NH₂), 4.10 (s, 2H, CH₂COO⁻), 7.35–7.50 (m, 4H, Ar-H).
  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

  • Solvent Recovery : THF and CH₂Cl₂ are recycled via distillation.
  • Cost Optimization : Hexamine and Boc₂O are cost-effective protecting agents.
  • Safety : Use closed reactors for HCl gas handling to prevent corrosion.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylacetic acids and their derivatives .

Scientific Research Applications

Biochemical Research

Neurotransmitter Interactions
Research indicates that 2-amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride may influence neurotransmitter pathways due to its structural similarity to neurotransmitters like serotonin and dopamine. Preliminary studies suggest that it might modulate synaptic functions and exhibit neuroprotective effects, though further investigation is necessary to elucidate the specific mechanisms involved.

Binding Affinity Studies
The compound has been studied for its binding affinity to various neurotransmitter receptors and enzymes involved in metabolic pathways. These studies are crucial for understanding its potential role in mood regulation and cognitive function, indicating a promising area for further research in psychopharmacology.

Pharmaceutical Applications

Potential Therapeutic Uses
Given its structural characteristics, this compound is being explored for therapeutic applications in treating neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing new treatments aimed at conditions such as depression and anxiety.

Synthesis and Formulation
The synthesis of this compound typically involves several steps that can be tailored for pharmaceutical formulations. Its dihydrochloride form enhances solubility and stability in biological systems, making it suitable for various delivery methods .

Several studies have highlighted the effectiveness of this compound in various applications:

  • Neuroprotective Effects : A study demonstrated that the compound could potentially protect neuronal cells from oxidative stress, suggesting implications for neurodegenerative disease therapies.
  • Mood Regulation : Research has indicated that compounds with similar structures can influence mood-regulating pathways, warranting further exploration of this compound's effects on mood disorders.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride (CAS 1105679-25-1)
  • Structure: α-amino acetic acid with 3,4-dichlorophenyl substitution.
  • Properties :
    • Increased lipophilicity (Cl substituents) improves membrane permeability but reduces aqueous solubility.
    • Molecular Weight: 256.51 g/mol; LogP ~2.5 (estimated).
  • Applications : Suitable for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride (CAS 2411635-69-1)
  • Structure : Fluorine atoms at 2,6-positions on the phenyl ring.
  • Properties :
    • Electron-withdrawing F groups reduce aromatic ring reactivity.
    • Molecular Weight: 223.6 g/mol; higher polarity than chloro analogs.
  • Applications : Used in fluorinated drug analogs for metabolic stability .
2-Amino-2-[4-(pyridin-2-yl)phenyl]acetic Acid Hydrochloride (CAS 1135818-89-1)
  • Structure : Pyridyl substitution introduces a basic nitrogen in the aromatic system.
  • Properties :
    • Enhanced hydrogen-bonding capacity via pyridine’s lone pair.
    • Molecular Weight: ~300 g/mol (estimated).
  • Applications: Potential kinase inhibitor scaffolds due to pyridine’s affinity for ATP-binding pockets .

Functional Group and Salt Form Differences

2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride (CAS 42383-05-1)
  • Structure: Lacks the α-amino group; only the aminomethyl substituent on the phenyl ring.
  • Properties :
    • Lower molecular complexity; Molecular Weight: ~215 g/mol.
    • Reduced polarity compared to the dihydrochloride target compound.
  • Applications : Intermediate in peptide synthesis or prodrug development .
Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride (CAS 197792-60-2)
  • Structure: Ester derivative with aminomethylphenyl substitution.
  • Properties :
    • Ester group increases lipophilicity (LogP ~2.5) for improved oral bioavailability.
    • Hydrolyzes in vivo to the active carboxylic acid form.
  • Applications : Prodrug candidate for sustained release formulations .

Dihydrochloride vs. Monohydrochloride Salts

Property 2-Amino-2-[4-(aminomethyl)phenyl]acetic Acid Dihydrochloride 2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride
Solubility (H2O) High (~50 mg/mL) Moderate (~10 mg/mL)
Melting Point >250°C (decomposes) ~200°C
Stability Stable under acidic conditions Sensitive to hydrolysis in basic media
Ionic Character Dual protonation sites (pKa ~7.1 and ~9.3) Single protonation site (pKa ~8.5)

The dihydrochloride form of the target compound offers superior solubility and stability, critical for intravenous formulations, whereas monohydrochloride analogs are better suited for lipid-rich environments .

Biological Activity

2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride, commonly referred to as a derivative of phenylalanine, is a compound with significant potential in biochemical research and pharmaceutical applications. Its structure, characterized by two amino groups and a phenyl ring with an aminomethyl substituent, suggests various biological activities, particularly in the modulation of neurotransmitter systems.

  • Chemical Formula : C9H12N2O2·2HCl
  • Molecular Weight : 253.13 g/mol
  • CAS Number : 66320-62-5
  • Solubility : Soluble in water due to its dihydrochloride form, which enhances stability and solubility in biological systems.

Research indicates that this compound may influence neurotransmitter pathways due to its structural similarity to amino acids involved in neurotransmission. It is hypothesized to interact with receptors similar to those influenced by serotonin and dopamine, suggesting potential implications for mood regulation and cognitive function.

Neurotransmitter Modulation

The compound has been studied for its ability to modulate neurotransmitter activity, particularly in the central nervous system. Its derivatives have shown promise in influencing synaptic functions and exhibiting neuroprotective effects. Interaction studies suggest that it may bind to specific neurotransmitter receptors, potentially leading to therapeutic effects in treating conditions like depression or anxiety.

Antibacterial and Antifungal Activities

While the primary focus has been on its neurological applications, some studies have evaluated the antibacterial and antifungal properties of related compounds. For instance, phenyl amino acetic acid derivatives have demonstrated moderate antibacterial activity against various strains of bacteria .

Study on Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models. Results indicated that the compound could reduce neuronal apoptosis under stress conditions, suggesting its potential as a protective agent in neurodegenerative diseases .

Interaction with Receptors

Preliminary findings from receptor binding assays revealed that this compound interacts with serotonin receptors (5-HT) and dopamine receptors (D2). These interactions were correlated with enhanced synaptic plasticity, which is crucial for learning and memory processes .

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
2-Aminophenylacetic Acid62-23-7Lacks aminomethyl group; simpler structure
Phenylalanine63-90-5Essential amino acid; does not have an additional amino group
4-Aminomethylphenylacetic Acid66320-62-6Similar structure but without the second amino group

The unique presence of two amino groups in this compound contributes to its distinctive biochemical properties and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride with high purity?

  • Answer : Use a multi-step synthesis involving:

  • Step 1 : Coupling of 4-(aminomethyl)phenylacetic acid derivatives with protected amino groups (e.g., Boc or Fmoc) via carbodiimide-mediated reactions (EDC/HOBt) .
  • Step 2 : Acidic deprotection (e.g., HCl/dioxane) to generate the free amine, followed by dihydrochloride salt formation under anhydrous conditions .
  • Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to achieve >98% purity. Monitor intermediates via LC-MS and confirm final structure using 1H^1H-NMR (D2 _2O, δ 3.8–4.2 ppm for CH2 _2NH2_2) .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Combine:

  • X-ray crystallography for absolute configuration verification (if crystalline).
  • 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic and aliphatic regions .
  • Elemental analysis (C, H, N) to confirm stoichiometry of the dihydrochloride form (±0.3% tolerance) .

Q. What are the critical stability considerations for long-term storage?

  • Answer :

  • Storage : Lyophilize and store at −20°C under inert gas (argon) to prevent hygroscopic degradation.
  • Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., free amine or oxidized species) should be <5% .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (kon_\text{on}/koff_\text{off}) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. ionic interactions) .

Q. What computational strategies are effective for predicting the compound’s bioavailability and toxicity?

  • Answer :

  • Molecular docking : Use AutoDock Vina with protein structures (PDB) to predict binding poses and affinity scores.
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and hERG inhibition risks .

Q. How should researchers address contradictory data in activity assays (e.g., IC50 _{50} variability)?

  • Answer :

  • Hypothesis-driven troubleshooting :
FactorTest MethodExample Adjustments
Solvent effectsCompare DMSO vs. saline solubilityUse <0.1% DMSO to avoid cytotoxicity .
Protein batch variabilitySDS-PAGE/Western blotNormalize activity to protein concentration .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. What advanced techniques optimize the compound’s enantiomeric purity for chiral studies?

  • Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column (mobile phase: hexane/ethanol with 0.1% DEA) to resolve enantiomers.
  • Dynamic kinetic resolution : Catalyze racemization with palladium nanoparticles during synthesis to enhance enantiomeric excess (>99% ee) .

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